molecular formula C16H18N2O B13338418 (2S)-2-amino-N-methyl-N,3-diphenylpropanamide

(2S)-2-amino-N-methyl-N,3-diphenylpropanamide

Cat. No.: B13338418
M. Wt: 254.33 g/mol
InChI Key: XOZKPDCRIFTSNG-HNNXBMFYSA-N
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Description

(2S)-2-amino-N-methyl-N,3-diphenylpropanamide is an organic compound with a complex structure that includes an amino group, a methyl group, and two phenyl groups attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-N-methyl-N,3-diphenylpropanamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of a chiral auxiliary to ensure the correct stereochemistry of the product. The reaction may proceed through a series of steps including amide bond formation, reduction, and protection/deprotection of functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-N-methyl-N,3-diphenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The amino and phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, RNH2) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

(2S)-2-amino-N-methyl-N,3-diphenylpropanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-amino-N-methyl-N,3-diphenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-N-methyl-N,3-diphenylpropanamide: shares structural similarities with other amino acid derivatives and amides.

    This compound: is similar to compounds like (2S)-2-amino-3-phenylpropanamide and (2S)-2-amino-N-methyl-3-phenylpropanamide.

Uniqueness

What sets this compound apart is its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

(2S)-2-amino-N-methyl-N,3-diphenylpropanamide

InChI

InChI=1S/C16H18N2O/c1-18(14-10-6-3-7-11-14)16(19)15(17)12-13-8-4-2-5-9-13/h2-11,15H,12,17H2,1H3/t15-/m0/s1

InChI Key

XOZKPDCRIFTSNG-HNNXBMFYSA-N

Isomeric SMILES

CN(C1=CC=CC=C1)C(=O)[C@H](CC2=CC=CC=C2)N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C(CC2=CC=CC=C2)N

Origin of Product

United States

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